2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolines This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a dimethyl-substituted isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-chlorophenylacetonitrile with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition, followed by a series of reduction and cyclization steps to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane: Another compound with a similar chlorophenyl and ethyl structure but with an oxirane ring instead of an isoindoline ring.
1-(4-Chlorophenyl)-2-(1,1-dimethylethyl)ethanol: A related compound with a chlorophenyl group and a tert-butyl group attached to an ethanol moiety.
Uniqueness
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
918867-77-3 |
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Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylisoindol-1-one |
InChI |
InChI=1S/C18H18ClNO/c1-18(2)16-6-4-3-5-15(16)17(21)20(18)12-11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
KLODRGOSJUXRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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